molecular formula C10H13NO2S B12473671 N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide

N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B12473671
M. Wt: 211.28 g/mol
InChI Key: RERSQDRZDBHETN-UHFFFAOYSA-N
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Description

N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide is a heterocyclic compound featuring a thiophene ring substituted with acetyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide typically involves the acylation of 3-acetyl-4,5-dimethylthiophene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethylthiophen-2-yl)acetamide
  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide

InChI

InChI=1S/C10H13NO2S/c1-5-7(3)14-10(11-8(4)13)9(5)6(2)12/h1-4H3,(H,11,13)

InChI Key

RERSQDRZDBHETN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)C)NC(=O)C)C

Origin of Product

United States

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